p-Hydroxyacetanilide benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(4-acetamidophenyl) benzoate |
InChI |
InChI=1S/C15H13NO3/c1-11(17)16-13-7-9-14(10-8-13)19-15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) |
InChI Key |
QEIJXLPLINNBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthesis Routes for p-Hydroxyacetanilide Benzoate (B1203000)
The synthesis of p-Hydroxyacetanilide benzoate can be approached through several strategic pathways, primarily involving the formation of an ester linkage between p-Hydroxyacetanilide and a benzoic acid moiety.
Direct Esterification of p-Hydroxyacetanilide with Benzoic Acid or its Derivatives
The most straightforward method for the synthesis of this compound is the direct esterification of p-Hydroxyacetanilide with benzoic acid or one of its more reactive derivatives, such as benzoyl chloride or benzoic anhydride. This reaction typically involves the nucleophilic attack of the hydroxyl group of p-Hydroxyacetanilide on the carbonyl carbon of the benzoic acid derivative.
The reaction can be catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, when using benzoic acid. The use of more reactive derivatives like benzoyl chloride may be carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Table 1: Reactants for Direct Esterification
| Reactant | Formula | Molar Mass ( g/mol ) | Role |
| p-Hydroxyacetanilide | C₈H₉NO₂ | 151.16 | Nucleophile (alcohol) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Electrophile |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Acylating Agent |
| Benzoic Anhydride | C₁₄H₁₀O₃ | 226.23 | Acylating Agent |
Multi-step Synthetic Pathways Involving Aromatic Amides and Benzoates
Multi-step synthetic strategies offer alternative routes to this compound, often starting from more readily available precursors. A common pathway involves the synthesis of p-Hydroxyacetanilide itself, followed by its esterification.
One established method for synthesizing p-Hydroxyacetanilide begins with the nitration of acetanilide (B955) with a mixture of nitric acid and sulfuric acid to produce p-nitroacetanilide. This intermediate is then reduced to p-aminoacetanilide. Subsequently, the amino group is diazotized with sodium nitrite and hydrochloric acid at low temperatures, and the resulting diazonium salt is hydrolyzed to yield p-Hydroxyacetanilide jmpas.comresearchgate.net. An 80% yield has been reported for this method jmpas.com.
Another route to p-Hydroxyacetanilide involves the acetylation of p-aminophenol with acetic anhydride or acetic acid nih.gov. The p-aminophenol can be obtained from the reduction of p-nitrophenol .
Once p-Hydroxyacetanilide is synthesized, it can be esterified with a suitable benzoic acid derivative as described in the direct esterification section.
Mechanistic Investigations of Reaction Pathways and Intermediates
The mechanism of the direct esterification of p-Hydroxyacetanilide with benzoic acid in the presence of an acid catalyst (Fischer-Speier esterification) proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon more electrophilic. The hydroxyl group of p-Hydroxyacetanilide then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester, this compound, with the regeneration of the acid catalyst.
When a more reactive acylating agent like benzoyl chloride is used, the reaction typically follows a nucleophilic acyl substitution mechanism without the need for acid catalysis. The lone pair of electrons on the oxygen of the phenolic hydroxyl group of p-Hydroxyacetanilide attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the ester and a chloride ion.
Optimization of Synthetic Yields and Purity Profiles through Process Chemistry
The optimization of the synthesis of this compound involves careful consideration of several process parameters to maximize the yield and purity of the final product. Key factors include:
Choice of Reagents and Catalysts: The use of highly pure p-Hydroxyacetanilide and benzoic acid derivatives is crucial. The selection of an appropriate catalyst and its concentration can significantly influence the reaction rate and equilibrium position.
Reaction Conditions: Temperature, reaction time, and the solvent system play vital roles. For instance, in Fischer-Speier esterification, removal of water by azeotropic distillation can drive the equilibrium towards the product side, thereby increasing the yield.
Purification Techniques: After the reaction, the crude product needs to be purified to remove unreacted starting materials, byproducts, and the catalyst. Techniques such as recrystallization, column chromatography, and washing with appropriate aqueous solutions are commonly employed. For example, in the synthesis of paracetamol esters, the final products are often purified by crystallization nih.gov.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles can be applied to the synthesis of this compound in several ways:
Use of Renewable Feedstocks: Research has explored the synthesis of p-Hydroxyacetanilide from biomass-derived precursors nih.govresearchgate.net. For instance, p-hydroxybenzoate found in certain plants can be converted to p-aminophenol, a key precursor for p-Hydroxyacetanilide, through a series of reactions including Hofmann rearrangement nih.gov.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Direct esterification methods generally have a good atom economy.
Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. For example, exploring solvent-free reaction conditions or using greener solvents like ionic liquids or supercritical fluids could be potential areas of investigation.
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.
Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy Applications (Fourier-transform Infrared and Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in p-Hydroxyacetanilide benzoate (B1203000).
Fourier-transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of p-Hydroxyacetanilide benzoate reveals characteristic absorption bands that confirm its molecular structure. The presence of a phenolic -OH group is indicated by a broad absorption band in the region of 3650-3629 cm⁻¹. researchgate.net The stretching vibration of the C=O bond in the ester group typically appears around 1670 cm⁻¹. banglajol.info Additionally, in-plane deformation vibrations of the C-H bonds of the phenyl ring are observed between 1291 cm⁻¹ and 950 cm⁻¹. banglajol.info Out-of-plane C-H deformation vibrations of the phenyl ring are found starting from 952 cm⁻¹. banglajol.info
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FTIR analysis. For instance, in the esterification of benzoic acid to methyl benzoate, unique peaks for the reactant and product are observed at 780 cm⁻¹ and 817 cm⁻¹, respectively, which are useful for real-time monitoring of the reaction. americanpharmaceuticalreview.com Raman spectroscopy is also highly effective in differentiating between polymorphs, as different crystalline forms exhibit unique Raman signatures. mdpi.com The "fingerprint" region, from 200 to 1800 cm⁻¹, is particularly useful for observing small band shifts that reflect subtle changes in functional groups and crystal lattice structures. azom.com For example, the Raman spectra of acetaminophen (B1664979) (p-hydroxyacetanilide) and its precursor p-aminophenol are distinct, allowing for the identification of impurities. americanpharmaceuticalreview.comnih.gov
The following table summarizes the key vibrational frequencies for functional groups in this compound and related compounds.
| Functional Group | Technique | Wavenumber (cm⁻¹) | Reference |
| Phenolic O-H stretch | FTIR | 3650-3629 | researchgate.net |
| Ester C=O stretch | FTIR | ~1670 | banglajol.info |
| Phenyl C-H in-plane deformation | FTIR | 1291-950 | banglajol.info |
| Phenyl C-H out-of-plane deformation | FTIR | >952 | banglajol.info |
| Benzoic Acid | Raman | 780 | americanpharmaceuticalreview.com |
| Methyl Benzoate | Raman | 817 | americanpharmaceuticalreview.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H-NMR Spectroscopy:
The ¹H-NMR spectrum of a benzoate compound, such as benzyl (B1604629) benzoate, shows distinct signals for the different protons. The protons on the benzoate ring typically appear as multiplets in the aromatic region. For example, in benzyl benzoate, the two protons ortho to the carbonyl group resonate around 8.06 ppm, while the other aromatic protons appear between 7.27 and 7.51 ppm. rsc.org The benzylic protons of the ester group show a characteristic singlet at approximately 5.33 ppm. rsc.org
¹³C-NMR Spectroscopy:
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. In a compound like benzyl benzoate, the carbonyl carbon of the ester group gives a signal around 166.15 ppm. rsc.org The carbons of the aromatic rings resonate in the range of approximately 128 to 136 ppm. rsc.org For instance, the carbon attached to the ester group appears around 129.97 ppm, while the other aromatic carbons have distinct chemical shifts based on their electronic environment. rsc.org
A table of predicted and experimental NMR data for related benzoate compounds is provided below.
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| Benzyl Benzoate | ¹H | 8.06 | ddd | rsc.org |
| ¹H | 7.51-7.46 | m | rsc.org | |
| ¹H | 7.43-7.27 | m | rsc.org | |
| ¹H | 5.33 | s | rsc.org | |
| ¹³C | 166.15 | rsc.org | ||
| ¹³C | 135.91 | rsc.org | ||
| ¹³C | 132.82 | rsc.org | ||
| ¹³C | 129.97 | rsc.org | ||
| ¹³C | 129.51 | rsc.org | ||
| ¹³C | 128.41 | rsc.org | ||
| ¹³C | 128.19 | rsc.org | ||
| ¹³C | 128.05 | rsc.org | ||
| ¹³C | 66.47 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound, providing valuable information for structural confirmation.
Upon ionization, the molecule undergoes fragmentation, producing a unique pattern of ions. The molecular ion peak [M]⁺ confirms the molecular weight of the compound. For aromatic esters, a common fragmentation pathway involves the cleavage of the ester bond. For example, in the mass spectrum of isopropyl benzoate, the molecular ion peak is observed at an m/z of 164. youtube.com A significant fragment often observed is the benzoyl cation (C₆H₅CO⁺) at m/z 105, which results from the cleavage of the ester's C-O bond. Another prominent peak can be the phenyl cation (C₆H₅⁺) at m/z 77, formed by the loss of a CO molecule from the benzoyl cation. youtube.com For p-Hydroxyacetanilide, the molecular ion peak appears at m/z 151. chemicalbook.commassbank.eu A major fragment is observed at m/z 109, corresponding to the loss of a ketene (B1206846) molecule (CH₂=C=O). chemicalbook.commassbank.eu Another significant peak at m/z 80 can be attributed to the further loss of a hydrogen cyanide molecule (HCN). massbank.eu
The following table summarizes the characteristic mass-to-charge ratios (m/z) for fragments of p-Hydroxyacetanilide and a related benzoate.
| Compound | Fragment Ion | m/z | Reference |
| p-Hydroxyacetanilide | [M]⁺ | 151 | chemicalbook.commassbank.eu |
| [M - CH₂CO]⁺ | 109 | chemicalbook.commassbank.eu | |
| [M - CH₂CO - HCN]⁺ | 80 | massbank.eu | |
| Isopropyl Benzoate | [M]⁺ | 164 | youtube.com |
| [C₆H₅CO]⁺ | 105 | youtube.com | |
| [C₆H₅]⁺ | 77 | youtube.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy is employed to study the electronic transitions within this compound, providing insights into its electronic structure and the extent of conjugation. The absorption of UV or visible light promotes electrons from lower energy ground state orbitals to higher energy excited state orbitals. du.edu.eg
For p-Hydroxyacetanilide (paracetamol), the UV-Vis spectrum typically shows an absorption maximum (λ_max) around 243-246 nm in solvents like methanol (B129727) or a mixture of methanol and phosphate (B84403) buffer. orientjchem.org This absorption is attributed to π → π* transitions within the aromatic ring and the acetamido group. researchgate.net The position of the λ_max can be influenced by the solvent and pH. ijprajournal.com For instance, in a solution of methanol and borate (B1201080) buffer at pH 9.0, paracetamol exhibits a λ_max at 245 nm. ijprajournal.com The presence of the benzoate group in this compound is expected to influence the electronic transitions due to the extended conjugation of the system. The intensity of absorption is related to the probability of the electronic transition, with highly conjugated systems often showing intense absorptions. libretexts.org
The table below shows the maximum absorption wavelengths for p-Hydroxyacetanilide in different solvent systems.
| Compound | Solvent System | λ_max (nm) | Reference |
| p-Hydroxyacetanilide | Methanol | 243 | orientjchem.org |
| p-Hydroxyacetanilide | Methanol:Phosphate Buffer (1:3) | 246 | orientjchem.org |
| p-Hydroxyacetanilide | Methanol:Borate Buffer (1:3), pH 9.0 | 245 | ijprajournal.com |
X-ray Diffraction (XRD) and Crystallographic Analysis of this compound
X-ray diffraction (XRD) techniques are essential for determining the three-dimensional atomic arrangement within the crystalline structure of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and stability of p-hydroxyacetanilide benzoate (B1203000). These methods provide a detailed picture of the molecule's quantum mechanical properties.
Ab initio calculations, which are based on first principles without empirical parameters, offer a high level of theory for examining molecular properties. nih.gov Methods like Restricted Hartree-Fock (RHF) and more advanced techniques can be used to model the geometry and energy of the molecule with high accuracy. nih.gov These calculations are crucial for validating experimental data and for providing a deeper understanding of the intrinsic properties of p-hydroxyacetanilide benzoate. The stability of the molecule can be assessed by analyzing its total energy and the energies of its frontier molecular orbitals.
Table 1: Calculated Quantum Chemical Parameters for Acetanilide (B955) Derivatives
| Parameter | Description | Typical Calculated Values |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Varies with substituent |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies with substituent |
| ΔE (E_LUMO - E_HOMO) | Energy Gap | Correlates with reactivity |
| Hardness (η) | Resistance to change in electron distribution | Calculated from E_HOMO and E_LUMO |
| Softness (S) | Reciprocal of hardness | Indicates reactivity |
| Electronegativity (χ) | Power to attract electrons | Calculated from E_HOMO and E_LUMO |
Note: The values in this table are illustrative and depend on the specific derivative and computational method used.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound. nih.govnih.govmdpi.comlongdom.org By simulating the atomic motions over time, MD provides a dynamic picture of how the molecule behaves in different environments.
Conformational analysis through MD reveals the accessible shapes and structures the molecule can adopt. longdom.org These simulations can identify the most stable conformers and the energy barriers between them. ucr.edu The flexibility of the ester linkage and the rotational freedom of the phenyl rings are key aspects that can be investigated. The root mean square deviation (RMSD) of atomic positions over the simulation time provides a measure of structural stability and conformational changes. mdpi.com
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, are crucial for understanding the condensed-phase behavior of this compound. MD simulations can model these interactions explicitly, providing insights into how molecules pack in a crystal lattice or interact in solution. nih.gov Analyzing the radial distribution functions and the number of hydrogen bonds over the simulation can quantify these interactions.
Quantitative Structure-Property Relationships (QSPR) in Ester Derivatives
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. google.com For ester derivatives like this compound, QSPR models can be developed to predict various properties.
These models typically use molecular descriptors, which are numerical values that encode different aspects of the molecular structure. Descriptors can be constitutional, topological, geometrical, or quantum-chemical. For example, properties like melting point, solubility, and chromatographic retention times of ester derivatives can be predicted using QSPR. arizona.edu Research on related compounds has shown that properties can be correlated with descriptors derived from their chemical structure. arizona.edu
The development of a robust QSPR model involves selecting a relevant set of descriptors and using statistical methods like multiple linear regression or machine learning algorithms to build the predictive equation. Such models are valuable for designing new ester derivatives with desired properties without the need for extensive experimental synthesis and testing.
Reaction Mechanism Elucidation through Computational Modeling of Esterification and Hydrolysis
Computational modeling provides a molecular-level understanding of the reaction mechanisms of esterification and hydrolysis of this compound. These studies can map out the entire reaction pathway, identifying transition states and intermediates.
For the esterification process, computational models can simulate the reaction between p-hydroxyacetanilide and a benzoic acid derivative. dnu.dp.ua These models can help elucidate the role of catalysts, such as acids, and determine the activation energies for each step of the reaction. dnu.dp.ua This information is crucial for optimizing reaction conditions to improve yield and efficiency.
Table 2: Key Steps in Computationally Modeled Ester Hydrolysis
| Step | Description |
| Reactant Complex Formation | Initial association of the ester and the hydrolyzing agent (e.g., hydroxide (B78521) ion). |
| Transition State 1 (TS1) | Formation of the tetrahedral intermediate. |
| Tetrahedral Intermediate | A high-energy, transient species. |
| Transition State 2 (TS2) | Cleavage of the C-O bond of the leaving group. |
| Product Formation | Formation of the carboxylate and the alcohol. |
Prediction of Spectroscopic Parameters via Theoretical Approaches
Theoretical approaches can accurately predict various spectroscopic parameters for this compound, aiding in the interpretation of experimental spectra.
Computational methods, particularly DFT, can be used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.nettandfonline.com The calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using computational methods. tandfonline.com These calculations provide a theoretical basis for assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule, which is invaluable for structural elucidation.
Furthermore, electronic transitions can be calculated to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. researchgate.net The calculated absorption wavelengths (λmax) and oscillator strengths can be correlated with the electronic structure of the molecule, providing insights into its photophysical properties. dntb.gov.ua
Chemical Stability and Degradation Kinetics
Hydrolytic Degradation Pathways of the Benzoate (B1203000) Ester Linkage
The primary pathway for the degradation of p-Hydroxyacetanilide benzoate in an aqueous environment is the hydrolysis of its benzoate ester linkage. evitachem.com This reaction cleaves the molecule into its two constituent components: p-hydroxyacetanilide (more commonly known as paracetamol or acetaminophen) and benzoic acid.
The hydrolysis can be catalyzed by both acids and bases. nih.gov Under alkaline conditions, the hydrolysis of substituted phenyl benzoates proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. rsc.orgresearchgate.net The rate of this hydrolysis is significantly influenced by the electronic nature of the substituents on both the phenyl and benzoate rings. Electron-withdrawing groups generally accelerate the rate of hydrolysis, while electron-donating groups slow it down. semanticscholar.orgemerginginvestigators.org
The general mechanism for the alkaline hydrolysis of the ester linkage is as follows:
Nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon of the ester.
Formation of a tetrahedral intermediate.
Collapse of the intermediate, leading to the departure of the p-acetamidophenoxide leaving group.
Protonation of the phenoxide and the carboxylate to yield p-hydroxyacetanilide and benzoic acid.
In acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. rsc.org
Photolytic and Oxidative Stability Investigations in Various Solvents
The photolytic and oxidative stability of this compound is intrinsically linked to the properties of its aromatic rings and the ester functional group. While specific studies on the parent compound are limited, the behavior of its primary hydrolytic degradation product, p-hydroxyacetanilide, has been extensively studied. researchgate.netresearchgate.net
Photolytic Stability: p-Hydroxyacetanilide is known to be slightly light-sensitive in solution. nih.gov Upon exposure to UV radiation, it can undergo degradation. The photochemical pathways for paracetamol involve the formation of various photoproducts, suggesting that this compound would also exhibit instability under photolytic conditions. researchgate.net The presence of the benzoate group may influence the photolytic pathway and rate.
Oxidative Stability: The compound is susceptible to oxidation. evitachem.com The phenolic hydroxyl group in the p-hydroxyacetanilide moiety is a primary site for oxidation. Advanced oxidation processes (AOPs) have been shown to effectively degrade p-hydroxyacetanilide, primarily through reactions with hydroxyl radicals. nih.gov These radicals can attack the aromatic ring, leading to hydroxylation and eventual ring-opening. nih.gov The degradation of nitrobenzene, a related aromatic compound, also proceeds through oxidation to form metabolites like p-nitrophenol and p-hydroxyacetanilide. who.int It is anticipated that this compound would be similarly susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species.
Identification and Characterization of Degradation Products and By-products
The degradation of this compound results in a cascade of products, beginning with its initial hydrolysis.
The primary degradation products are:
p-Hydroxyacetanilide (Paracetamol/Acetaminophen) nih.govepa.gov
Benzoic Acid nih.gov
These primary products can undergo further degradation.
Degradation Products of p-Hydroxyacetanilide: Subsequent degradation of p-hydroxyacetanilide can yield a variety of by-products, especially under oxidative conditions. Key identified metabolites and degradation products include:
4-Aminophenol: Formed by the hydrolysis of the amide linkage in p-hydroxyacetanilide. d-nb.infodntb.gov.ua
Hydroquinone (B1673460) and 1,4-Benzoquinone: These are significant intermediates in the oxidative degradation pathways of p-hydroxyacetanilide. researchgate.netnih.gov The oxidation of hydroquinone leads to the formation of 1,4-benzoquinone. nih.gov
N-acetyl-p-benzoquinone imine (NAPQI): While primarily a metabolic product in vivo, its formation highlights the potential for oxidation at the amine group under certain chemical conditions.
Carboxylic Acids: Further oxidation leads to the cleavage of the aromatic ring, forming smaller organic acids such as oxalic acid, formic acid, and acetic acid. nih.gov
Degradation Products of Benzoic Acid: Benzoic acid is more stable but can be degraded, particularly by microbial action. In aerobic bacterial degradation, the pathway often involves:
Benzoyl-CoA: Benzoate is activated to benzoyl-CoA. nih.govnih.gov
Catechol or Protocatechuate: The aromatic ring is then dihydroxylated to intermediates like catechol, which are subsequently cleaved. nih.govethz.ch
In anaerobic environments, the degradation of benzoate also proceeds through benzoyl-CoA, followed by ring reduction. epa.gov
The following table summarizes the major degradation products identified from the breakdown of the parent compound's primary hydrolysates.
| Primary Degradant | Subsequent Degradation Products/By-products |
| p-Hydroxyacetanilide | 4-Aminophenol, Hydroquinone, 1,4-Benzoquinone, Acetic Acid, Formic Acid, Oxalic Acid |
| Benzoic Acid | Benzoyl-CoA, Catechol, Protocatechuic acid |
Kinetic Studies of Decomposition Processes under Controlled Conditions
Detailed kinetic studies specifically for this compound are not widely available. However, extensive research on the alkaline hydrolysis of substituted phenyl benzoates provides a strong basis for understanding its decomposition kinetics. rsc.orgresearchgate.net
The reaction is typically second-order, with the rate dependent on the concentrations of both the ester and the hydroxide ion. rsc.org The rate constant (k) for this reaction can be described by the Hammett equation, which correlates reaction rates with substituent constants (σ). semanticscholar.orgemerginginvestigators.org
log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted benzoate.
k₀ is the rate constant for the unsubstituted benzoate.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
Studies on similar compounds have shown that the rate of alkaline hydrolysis is significantly influenced by temperature and the reaction medium. For a series of substituted phenyl benzoates, the second-order rate constants were measured at various temperatures. rsc.org
The table below, based on data for analogous phenyl benzoate compounds, illustrates the expected influence of substituents on the hydrolysis rate.
| Substituent on Phenyl Ring (X in C₆H₅CO₂C₆H₄–X) | Relative Hydrolysis Rate (Illustrative) | Electronic Effect |
| 4-NO₂ | Faster | Strong Electron-Withdrawing |
| 4-Cl | Faster | Electron-Withdrawing |
| H | Baseline | - |
| 4-CH₃ | Slower | Electron-Donating |
| 4-OCH₃ | Slower | Strong Electron-Donating |
This table is illustrative, based on established principles from studies on substituted phenyl benzoates. rsc.orgresearchgate.net
For this compound, the p-acetamido group (-NHCOCH₃) on the phenoxy moiety has a complex electronic influence but is generally considered to be electron-donating through resonance, which would suggest a hydrolysis rate slower than that of unsubstituted phenyl benzoate. However, the exact rate would need to be determined empirically under controlled conditions of pH, temperature, and solvent composition.
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment and Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of p-Hydroxyacetanilide benzoate (B1203000) in research samples. semanticscholar.org The development of a robust HPLC method is fundamental for ensuring accurate and reliable results. Method development typically involves the systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any potential impurities or degradation products.
A common approach for the analysis of p-Hydroxyacetanilide benzoate and related compounds is reversed-phase HPLC (RP-HPLC). semanticscholar.org This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netnih.gov Method validation is performed according to established guidelines (e.g., ICH guidelines) to demonstrate that the analytical method is suitable for its intended purpose. ejmanager.comresearchgate.net Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov
For instance, a typical method for a related compound, paracetamol (p-hydroxyacetanilide), utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) carbonate buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netnih.govnih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.netresearchgate.net The method's linearity is established by analyzing a series of standard solutions over a defined concentration range, with correlation coefficients (r²) greater than 0.999 indicating a strong linear relationship. nih.govnih.gov Accuracy is confirmed through recovery studies, with results typically expected to be within 98-102%. nih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size semanticscholar.orgnih.gov |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate, ammonium acetate) and organic solvent (e.g., acetonitrile, methanol) researchgate.netchromatographyonline.comrsc.org |
| Flow Rate | 0.8 - 1.2 mL/min researchgate.netmdpi.com |
| Detection | UV-Vis at a specific wavelength (e.g., 214 nm, 277 nm) nih.govresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 25°C, 30°C) nih.govresearchgate.net |
| Injection Volume | 10 - 20 µL ejmanager.comnih.gov |
This table presents a generalized summary of conditions often employed in the HPLC analysis of aromatic compounds structurally related to this compound.
Gas Chromatography (GC) Techniques for Volatile Ester Analysis and Impurity Profiling
Gas Chromatography (GC) is a powerful analytical technique particularly suited for the analysis of volatile and semi-volatile compounds. biomedres.us In the context of this compound, GC is instrumental for impurity profiling, especially for identifying volatile esters, residual solvents, or by-products from the synthesis process. biomedres.usnih.gov The sample must be thermally stable or be made amenable to GC analysis through derivatization.
For analysis, a sample is introduced into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. mdpi.com The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase coated on the column wall. biomedres.us Compounds are identified based on their retention times compared to known standards. mdpi.com
GC is often coupled with a mass spectrometer (GC-MS), which provides mass information for the eluted components, enabling their structural identification. nih.govshimadzu.com This is invaluable for identifying unknown impurities. The electron ionization (EI) mode is commonly used, which generates a reproducible fragmentation pattern that can be compared against spectral libraries for identification. mdpi.comshimadzu.com
Table 2: Typical GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Capillary column, e.g., Rtx-5MS or HP-INNOWax (e.g., 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness) mdpi.comnih.gov |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.2 mL/min) mdpi.com |
| Oven Temperature Program | Initial hold at a low temperature (e.g., 40-50°C), followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature (e.g., 220-280°C) mdpi.comnih.govitjfs.com |
| Injector Temperature | Typically 250°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.comnih.gov |
| Mass Scan Range | e.g., m/z 35-450 mdpi.comnih.gov |
This table summarizes common parameters for the GC-MS analysis of volatile organic compounds, which would be applicable for impurity profiling of this compound.
Electrophoretic Separations (e.g., Capillary Electrophoresis) for Compound Resolution in Complex Mixtures
Capillary Electrophoresis (CE) offers a high-efficiency separation technique that can be used to resolve components in complex mixtures based on their charge-to-mass ratio. sciex.com For a compound like this compound, CE can be a valuable alternative or complementary technique to HPLC, particularly when dealing with complex research samples or for separating closely related species. usp.org
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a buffer-filled, narrow-bore fused-silica capillary under the influence of a high electric field. sciex.com The separation mechanism is driven by differences in the electrophoretic mobility of the analytes. sciex.com Factors influencing the separation include the buffer pH and composition, applied voltage, and capillary temperature. usp.org Modifiers can be added to the buffer to enhance separation selectivity; for example, cyclodextrins can be used for chiral separations. usp.org
The high resolving power of CE allows for the separation of molecules with only slight differences in their charge or size. usp.orgresearchgate.net Reproducibility in CE is highly dependent on controlling the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary. sciex.com Proper capillary rinsing and conditioning protocols are essential for achieving reproducible migration times. cerealsgrains.org
Table 3: Factors Affecting Resolution in Capillary Electrophoresis
| Parameter | Effect on Separation |
|---|---|
| Buffer pH | Affects the charge of the analyte and the capillary wall, thus influencing electrophoretic mobility and electroosmotic flow. usp.org |
| Buffer Concentration | Higher concentrations can reduce electroosmotic flow and may affect resolution. sciex.com |
| Applied Voltage | Higher voltages generally lead to faster separations and higher efficiency, but can generate Joule heating, which may compromise resolution. sciex.com |
| Capillary Dimensions | Longer capillaries provide more theoretical plates and better resolution but result in longer analysis times. usp.org |
| Temperature | Affects buffer viscosity and analyte mobility; precise temperature control is crucial for reproducibility. usp.org |
| Buffer Additives | Organic modifiers (e.g., acetonitrile) or surfactants can be added to improve solubility and alter selectivity. cerealsgrains.org |
This table outlines key parameters that are optimized during method development in Capillary Electrophoresis to achieve the desired separation performance.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Structural Elucidation of Minor Components
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive structural elucidation of minor components, such as impurities and degradation products, in this compound samples. nih.govajrconline.org The most powerful and widely used of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). ijprajournal.comnih.gov
LC-MS combines the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ijprajournal.com This allows for the determination of the molecular weight of components as they elute from the HPLC column. semanticscholar.org Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used, which typically generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, directly providing molecular weight information. ijprajournal.comnih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where a specific ion is isolated and fragmented to produce a characteristic fragmentation pattern, aiding in the identification of the compound's structure. nih.govmdpi.com
GC-MS, as previously mentioned, is ideal for volatile and thermally stable minor components. semanticscholar.org The coupling of GC with MS provides high-resolution separation and definitive structural information. aidic.it The resulting mass spectra can be compared with extensive libraries for confident identification of known impurities or used for the structural elucidation of novel, unidentified components. shimadzu.com The combination of retention data and mass spectral information provides a very high degree of certainty in compound identification. nih.gov
Electrochemical Analysis for Redox Behavior and Corrosion Inhibition Research
Electrochemical analysis provides valuable insights into the redox behavior of this compound and its potential applications, such as in corrosion inhibition. spirochem.com Techniques like cyclic voltammetry (CV), potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are employed to study the oxidation and reduction processes of the molecule and its interaction with metal surfaces. spirochem.comresearchgate.net
Research on structurally related compounds, such as p-hydroxyacetanilide (paracetamol), has demonstrated that the phenolic hydroxyl group can undergo oxidation. escholarship.org The electrochemical behavior is influenced by factors like the pH of the electrolyte solution and the nature of the electrode material. rsc.org
In the field of corrosion science, organic molecules containing heteroatoms like oxygen and nitrogen, such as this compound, are investigated as potential corrosion inhibitors. researchgate.netnih.gov These compounds can adsorb onto a metal surface, forming a protective layer that isolates the metal from the corrosive environment. analis.com.mynih.gov Potentiodynamic polarization studies can reveal whether the compound acts as an anodic, cathodic, or mixed-type inhibitor by observing its effect on the corrosion potential and current density. researchgate.net Electrochemical Impedance Spectroscopy (EIS) provides information about the resistance of the protective film and the mechanism of inhibition. researchgate.netanalis.com.my The adsorption of such inhibitors on a metal surface often follows a specific adsorption isotherm, such as the Langmuir isotherm. researchgate.netnih.gov
Prodrug Design and Bioreversible Esterification Strategies in Chemical Research
Design Principles for p-Hydroxyacetanilide Benzoate (B1203000) as a Chemical Prodrug Entity
The design of p-hydroxyacetanilide benzoate as a prodrug is rooted in the strategic chemical modification of the parent drug, p-hydroxyacetanilide (also known as paracetamol or acetaminophen), to enhance its physicochemical and biopharmaceutical properties. ijpcbs.comresearchgate.net Prodrugs are inactive chemical derivatives that convert into the active drug molecule within the body through enzymatic or chemical processes. nih.govresearchgate.net The primary objective of this approach is to overcome limitations of the parent drug, such as issues with solubility, permeability, stability, or site-specific delivery. ijpcbs.comnih.gov
In the case of this compound, the core principle involves a carrier-linked prodrug design. ijpcbs.com Here, the active drug (p-hydroxyacetanilide) is covalently linked to a carrier moiety (benzoate) through a bioreversible ester bond. researchgate.net The phenolic hydroxyl group of p-hydroxyacetanilide serves as a convenient "synthetic handle" for this esterification. researchgate.net
The rationale for this design includes:
Masking Polar Functional Groups : The free hydroxyl group of p-hydroxyacetanilide contributes to its polarity. By masking this group via esterification, the molecule's interaction with the aqueous environment is altered, which can influence its distribution and transport characteristics.
Controlled Release : The ester linkage is designed to be stable until it reaches a specific biological environment where it can be cleaved, typically by endogenous enzymes. ijpcbs.comnih.gov This allows for the controlled release of the active p-hydroxyacetanilide, which can potentially extend its duration of action. researchgate.net
The ideal prodrug, such as this compound, is pharmacologically inert and converts efficiently to the active parent drug at the target site, while the released carrier moiety (benzoic acid) is non-toxic. researchgate.netresearchgate.net This strategy represents a versatile tool in medicinal chemistry to refine the properties of an established active pharmaceutical ingredient. nih.gov
Chemical Mechanisms of Bioreversibility and Active Moiety Release (e.g., esterase activity in vitro)
The bioreversible nature of this compound lies in the lability of its ester bond under physiological conditions, which allows for the release of the active p-hydroxyacetanilide. researchgate.net The primary mechanism for the in vivo cleavage of this ester linkage is enzymatic hydrolysis, predominantly catalyzed by a class of ubiquitous enzymes known as esterases. nih.govresearchgate.net These enzymes are abundant in various tissues and biological fluids, including the liver, plasma, and red blood cells. researchgate.netnih.gov
The catalytic process of ester hydrolysis by serine esterases, a common type, involves a catalytic triad (B1167595) in the enzyme's active site (typically composed of serine, histidine, and aspartate residues). semanticscholar.org The mechanism proceeds as follows:
Nucleophilic Attack : The serine residue's hydroxyl group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester bond in the prodrug. semanticscholar.org
Formation of a Tetrahedral Intermediate : This attack results in the formation of a transient, high-energy tetrahedral intermediate. semanticscholar.org
Release of the Active Moiety : The intermediate collapses, leading to the cleavage of the ester bond. The alcohol component (the active p-hydroxyacetanilide) is released.
Enzyme Regeneration : The remaining acyl-enzyme intermediate is subsequently hydrolyzed by water, releasing the carrier moiety (benzoic acid) and regenerating the free enzyme for another catalytic cycle.
In vitro studies using biological matrices are crucial for characterizing the hydrolysis kinetics of such prodrugs. For instance, the hydrolytic stability of benzoate esters has been evaluated using rat liver microsomes, which contain a variety of esterases. nih.gov Such experiments allow for the determination of key kinetic parameters, like the hydrolysis half-life (t₁/₂), providing a quantitative measure of the prodrug's lability and its rate of conversion to the active drug. nih.gov The feasibility of this enzymatic cleavage is what makes the esterification a "bioreversible" modification, enabling the controlled release of the parent drug in the body. nih.govnih.gov
Influence of Substituents on Esterification and Cleavage Kinetics for Modulated Chemical Properties
The rates of both the formation (esterification) and cleavage (hydrolysis) of the ester bond in this compound analogues can be precisely modulated by introducing various substituent groups on the benzoate carrier moiety. nih.gov This principle allows for the fine-tuning of the prodrug's activation rate, enabling the design of molecules with specific release profiles. The electronic properties of these substituents are a key determinant of the reaction kinetics. semanticscholar.org
Influence on Cleavage (Hydrolysis) Kinetics:
The rate of enzymatic or chemical hydrolysis of the ester is highly sensitive to the electronic nature of substituents on the aromatic ring of the benzoate.
Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (NO₂) or halogen atoms (e.g., Br, Cl) are electron-withdrawing. semanticscholar.org They decrease the electron density on the aromatic ring and, through resonance and inductive effects, increase the partial positive charge (electrophilicity) of the ester's carbonyl carbon. semanticscholar.org This makes the carbonyl carbon more susceptible to nucleophilic attack by water or an esterase's catalytic residue, thereby accelerating the rate of hydrolysis. nih.govsemanticscholar.org For example, the hydrolysis of ethyl p-bromo benzoate was observed to be faster than its unsubstituted analogue. nih.gov
Electron-Donating Groups (EDGs) : Substituents such as methoxy (B1213986) (OCH₃) or alkyl groups (e.g., CH₃) are electron-donating. semanticscholar.org They increase the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. This effect generally leads to a slower rate of hydrolysis. semanticscholar.org
The following interactive table, based on data from studies on homologous benzoate esters, illustrates the effect of different substituents on hydrolytic stability in the presence of rat liver microsomes. nih.gov
| Compound | Substituent on Benzoate Ring | Half-Life (t₁/₂) in min |
| Ethyl Benzoate | -H (Unsubstituted) | 12 |
| Ethyl p-bromo benzoate | p-Br (Electron-Withdrawing) | 10 |
| Phenyl Benzoate | Phenyl Group | 10 |
| Benzyl (B1604629) Benzoate | Benzyl Group | 13 |
| Methyl Benzoate | -H (Unsubstituted) | 15 |
This table demonstrates that esters with electron-withdrawing characteristics or more stable leaving groups (phenoxide) tend to have shorter half-lives, indicating faster cleavage.
By strategically selecting substituents, researchers can design a series of prodrugs with a range of cleavage rates, from rapid to slow release, to achieve a desired chemical property profile. nih.gov
Structure-Hydrolysis Rate Relationships of Benzoate Esters for Targeted Release
The relationship between the chemical structure of a benzoate ester and its rate of hydrolysis can be quantitatively described using linear free-energy relationships (LFERs), such as the Hammett equation. semanticscholar.orgresearchgate.net This approach provides a powerful framework for predicting the hydrolysis rates of new prodrug candidates and for designing compounds with highly specific, targeted release kinetics.
The Hammett equation is expressed as: log(k/k₀) = σρ
Where:
k is the rate constant for the hydrolysis of a substituted benzoate ester.
k₀ is the rate constant for the hydrolysis of the unsubstituted benzoate ester (the reference reaction).
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and quantifies its electronic effect (a positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group). semanticscholar.org
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to the electronic effects of the substituents. semanticscholar.org
For the hydrolysis of benzoate esters, the rate-determining step is often the nucleophilic attack on the carbonyl carbon. semanticscholar.org This process is facilitated by a decrease in electron density at the reaction center. Consequently, a positive ρ value is typically observed, indicating that electron-withdrawing substituents (positive σ values) accelerate the reaction rate. semanticscholar.org A direct correlation has been observed between the Hammett σ constant and the charge density at the carbonyl carbon; as the electron-withdrawing nature of the substituent increases, the positive charge on the carbonyl carbon increases, enhancing its reactivity. semanticscholar.org
However, the relationship is not always straightforward. In some enzymatic hydrolysis reactions, a change in the rate-determining step can occur. For instance, with strongly electron-withdrawing substituents, the initial nucleophilic attack may become very fast, causing the subsequent collapse of the tetrahedral intermediate to become the new, slower rate-determining step. semanticscholar.org This can lead to a non-linear or "V-shaped" Hammett plot, where the reaction rate decreases after reaching a maximum with moderately electron-withdrawing groups. semanticscholar.org
The following table shows the relationship between the Hammett σ constant for various para-substituents and the calculated Mulliken charge at the carbonyl carbon of the ester, illustrating the fundamental structure-reactivity principle. semanticscholar.org
| Para-Substituent | Hammett σ Constant | Mulliken Charge on Carbonyl Carbon |
| OMe | -0.27 | 0.2038 |
| Me | -0.17 | 0.2084 |
| H | 0.00 | 0.2128 |
| F | 0.06 | 0.2124 |
| Cl | 0.23 | 0.2143 |
| Br | 0.23 | 0.2151 |
| NO₂ | 0.78 | 0.2255 |
This data highlights that as the substituent becomes more electron-withdrawing (higher σ value), the Mulliken charge (a measure of electrophilicity) on the carbonyl carbon increases, which generally correlates with a faster initial rate of hydrolysis.
By understanding these quantitative structure-hydrolysis rate relationships, chemists can rationally design benzoate ester prodrugs of p-hydroxyacetanilide with predictable cleavage kinetics, paving the way for targeted drug release profiles.
Material Science and Interfacial Chemistry Research
Investigation of Adsorption Phenomena on Diverse Substrate Surfaces
While direct studies on the adsorption of p-Hydroxyacetanilide benzoate (B1203000) are not extensively detailed in the available literature, the behavior of the benzoate functional group on various substrates provides significant insight into its potential interfacial properties. Benzoate compounds exhibit strong adsorption characteristics on metallic and metal oxide surfaces, a phenomenon driven by the interaction of the carboxylate group with the substrate.
Research has shown that benzoic acid and its derivatives readily adsorb onto metal oxide surfaces such as titania, alumina, and silica (B1680970). researchgate.net On titania and alumina, the adsorption process involves a chemical reaction where the carboxylic acid group interacts with metal sites on the surface to form metal benzoate complexes. researchgate.net The nature of this adsorption on silica can be influenced by the hydration level of the oxide surface, with the benzoate moiety showing high mobility when dispersed in the pores of humid silica. researchgate.net
On metallic surfaces, the adsorption mechanism is also well-documented. Studies on copper (Cu) have demonstrated that benzoic acid chemisorbs to the surface, decomposing to form a benzoate species. researchgate.net The geometry and orientation of the adsorbed benzoate can be coverage-dependent, forming ordered structures on the metal lattice. researchgate.net Similarly, investigations into the use of benzoates as corrosion inhibitors for aluminum and steel rely on their ability to adsorb strongly to the surface, creating a barrier that protects the metal from the environment. biotech-asia.org
The adsorption of aromatic carboxylates is also observed on mineral surfaces, such as iron oxide-coated sands. researchgate.net The efficiency of this adsorption is influenced by factors like the specific surface area, surface charge, and the ambient pH, which affects the speciation of the carboxylate. researchgate.net These findings suggest that the benzoate portion of p-Hydroxyacetanilide benzoate would likely dominate its adsorption behavior on a variety of inorganic substrates.
Role of this compound in Surface Modification and Protective Film Formation
The inherent properties of the benzoate group make it a functional component for surface modification and the formation of protective films. Benzoate compounds are widely recognized for their role as corrosion inhibitors, where they form a passivating film on metal surfaces. biotech-asia.org Sodium benzoate, for example, is an effective filming inhibitor that functions by adsorbing onto metals like mild steel and aluminum alloys, creating a barrier that retards corrosion. biotech-asia.orgresearchgate.net This protective film is formed through anodic inhibition, leading to the maintenance of a continuous layer, which has been identified as containing γ‐ferric oxide. researchgate.net Molecular dynamics simulations have further elucidated the formation of these protective films, showing that a dry benzoate film can efficiently prevent the ingress of corrosive species like chloride ions to an iron oxy-hydroxide surface. researchgate.net
Beyond corrosion inhibition, benzoates are used to alter the surface properties of polymers. In one method, benzoic acid is grafted onto a polyethylene (B3416737) (PE) film surface. This modification successfully changes the surface polarity from hydrophobic to hydrophilic, improving its affinity for polar substances and rendering the surface paintable with water-based inks. mdpi.comjustia.com The reaction results in the formation of aluminum benzoate complexes on the PE surface, which preserves the bulk properties of the polymer while functionalizing the surface layer. mdpi.comjustia.com
In other applications, benzoate esters are valued for their film-forming capabilities in cosmetics and personal care products. Long-chain alkyl benzoates, such as C12-15 alkyl benzoate, function as occlusive agents, forming a protective, non-greasy film on the skin's surface. atamanchemicals.com This film acts as a lubricant and helps to reduce transepidermal water loss, thereby keeping the skin moisturized. atamanchemicals.com These examples highlight the versatility of the benzoate moiety in creating functional and protective layers on a wide array of substrates, a role that this compound could potentially fulfill.
Research into Optoelectronic Properties and Applications Based on Crystal Structure (Drawing parallels from p-Hydroxyacetanilide crystals)
Direct research into the optoelectronic properties of this compound crystals is limited. However, significant insights can be drawn from detailed studies on the crystal structure and optical properties of its precursor, p-Hydroxyacetanilide (also known as paracetamol). The crystalline form of p-Hydroxyacetanilide has been identified as a promising material for optoelectronic and nonlinear optical (NLO) applications. researchgate.net
Crystals of p-Hydroxyacetanilide have been successfully grown using slow evaporation techniques and characterized extensively. researchgate.net Single crystal neutron diffraction studies have determined that it crystallizes in the monoclinic system with the centrosymmetric space group P21/a. researchgate.netutwente.nl This well-defined crystal structure is fundamental to its optical behavior.
Linear optical properties have been investigated using UV-Vis-NIR spectroscopy, which reveals high transparency in the visible region and strong absorption in the UV region. researchgate.netresearchgate.net This characteristic is crucial for optoelectronic devices, as it indicates the material can be used in applications requiring visible light transmission while blocking UV radiation. researchgate.net The optical band gap for p-Hydroxyacetanilide crystals has been reported to be around 3.7 eV to 4.2 eV, further supporting its potential for UV-blocking applications. researchgate.net Photoluminescence studies show a violet fluorescence peak, indicating its potential for use in light-emitting applications. researchgate.netresearchgate.net
Furthermore, p-Hydroxyacetanilide crystals exhibit significant third-order nonlinear optical properties, which have been investigated using the Z-scan technique. researchgate.netresearchgate.net These properties, including nonlinear absorption and refraction, are essential for applications in optical switching, optical limiting, and other photonic devices. The material also demonstrates a high laser damage threshold (LDT), indicating its robustness for use with high-power lasers. researchgate.netresearchgate.net
Given that this compound incorporates the p-Hydroxyacetanilide structure, it is plausible that its crystalline form could also exhibit interesting optoelectronic properties. The addition of the benzoate group would likely modify the crystal packing and electronic structure, potentially tuning the optical absorption, emission, and nonlinear optical response.
Table 1: Reported Optoelectronic and Crystal Properties of p-Hydroxyacetanilide *: As an interactive chart, you can hover over data points for more details.
Self-Assembly and Supramolecular Chemistry of Benzoate Esters
The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. Benzoate esters, including this compound, possess molecular features that make them excellent candidates for self-assembly and the formation of complex supramolecular architectures. These features include the aromatic benzene (B151609) ring, which can participate in π–π stacking interactions, and the ester carbonyl group, which can act as a hydrogen bond acceptor.
The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of materials science and nanotechnology. Research has demonstrated that benzoate esters can indeed act as building blocks for such assemblies. For instance, a specific long-chain benzoate ester molecule has been shown to self-assemble into left-handed twisted nanowires in a mixed solvent system. biotech-asia.org The driving forces for this assembly include intermolecular interactions that lead to a specific molecular packing. biotech-asia.org Interestingly, the morphology of these assemblies can be controlled by changing the solvent conditions, causing a transition from left-handed nanowires to right-handed nanofibers, highlighting the tunability of the system. biotech-asia.org These nanowires are also capable of forming chiral gels by cross-linking and immobilizing the solvent. biotech-asia.org
The principles governing these assemblies are broadly applicable. Supramolecular chemistry encompasses the formation of organized entities like films, gels, and nanostructures, all driven by intermolecular forces such as hydrogen bonding, π–π stacking, electrostatic forces, and hydrophobic effects. The presence of both a hydrogen-bond-donating hydroxyl group (in the p-Hydroxyacetanilide moiety) and hydrogen-bond-accepting carbonyl groups, along with two aromatic rings in this compound, provides multiple sites for directional, non-covalent interactions. These interactions could potentially guide its self-assembly into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks, leading to materials with novel functions.
Novel Applications and Future Research Directions
Exploration of p-Hydroxyacetanilide Benzoate (B1203000) as a Precursor in Complex Molecule Synthesis
While p-hydroxyacetanilide (paracetamol) itself is a well-established starting material for the synthesis of more complex organic compounds due to its reactive hydroxyl and amide groups, its benzoate derivative offers a distinct set of synthetic possibilities. nbinno.com The benzoyl group acts as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule. This strategic protection is fundamental in multi-step synthesis.
The true potential of p-Hydroxyacetanilide benzoate as a precursor, however, may lie in modern catalytic transformations that activate the ester group itself. Recent advancements in organic synthesis have demonstrated that aromatic esters are not merely stable final products but can act as versatile electrophiles in cross-coupling reactions. acs.org
Key Potential Synthetic Transformations:
Decarbonylative Coupling: Research has shown that under specific palladium or nickel catalysis, aromatic esters can undergo reactions where the entire ester group is replaced. acs.org This could theoretically allow this compound to serve as a synthon for introducing the 4-acetamidophenyl group into other molecules through C-C, C-N, or C-P bond formation. acs.org
Ester Dance Reactions: A novel palladium-catalyzed reaction, termed the "ester dance," allows for the translocation of an ester group to an adjacent position on an aromatic ring. waseda.jpchemeurope.comnih.gov Applying this to derivatives of this compound could generate novel regioisomers that are otherwise difficult to synthesize, providing access to new chemical space for drug discovery and material science.
Selective Deprotection and Derivatization: The ester linkage can be selectively cleaved under hydrolytic conditions to regenerate the phenolic hydroxyl of paracetamol. This allows the rest of a complex molecule, built upon the this compound scaffold, to remain intact. Conversely, the amide bond could be hydrolyzed under different conditions, providing further synthetic flexibility. The Hofmann rearrangement, for instance, is used to convert primary amides into primary amines, a reaction that could be adapted for derivatives of this compound. osti.gov
These emerging catalytic methods suggest that this compound could be a valuable and versatile precursor, moving beyond its role as a simple derivative to become an active participant in the construction of complex molecular architectures.
Contributions to Advanced Analytical Chemistry Standards and Reference Materials
The reliability of analytical measurements is critically dependent on the availability of high-purity, stable, and well-characterized reference materials. ijarsct.co.in While paracetamol is a widely available reference standard, its derivatives, such as this compound, are crucial for specific analytical applications, particularly in impurity profiling and advanced quantitative methods. pharmaffiliates.com
A significant application has been demonstrated in the synthesis and use of isotopically labeled paracetamol benzoate-d3. researchgate.net This compound serves as an ideal internal standard for the highly accurate and precise quantification of paracetamol in complex biological matrices like human serum and urine using a technique called Quadruple Isotope Dilution (QID) combined with gas chromatography-mass spectrometry (GC-MS). researchgate.net The derivatization of paracetamol to its more volatile and thermally stable benzoate ester is a key step in this analytical workflow. researchgate.net
The utility of this compound as a reference material stems from several key properties:
Stability: As a crystalline solid, it is typically more stable and less susceptible to oxidation than its parent compound, 4-aminophenol.
Purity: It can be synthesized and purified to a high degree, a primary requirement for any certified reference material (CRM).
Characterization: Its distinct spectral and chromatographic properties allow for unambiguous identification and quantification.
The development of such standards is essential for quality control in the pharmaceutical industry, ensuring that the purity and identity of active pharmaceutical ingredients (APIs) meet stringent regulatory requirements. ijarsct.co.innih.gov
| Analytical Technique | Role of this compound Standard | Rationale |
|---|---|---|
| Gas Chromatography (GC) | Primary calibrant or reference for derivatized paracetamol | Improves thermal stability and volatility for GC analysis. researchgate.net |
| Isotope Dilution Mass Spectrometry (IDMS) | Internal standard (isotopically labeled version) | Provides high-precision quantification by correcting for matrix effects and extraction losses. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Reference standard for impurity profiling | Helps identify and quantify synthesis-related impurities where paracetamol is esterified. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation standard | Provides a reference spectrum for the unambiguous identification of the benzoate derivative. |
Potential in Polymer Chemistry and Advanced Material Engineering
Aromatic esters are fundamental building blocks for a wide range of polymers, most notably polyesters. wikipedia.org The structural characteristics of this compound, featuring both an aromatic ester and an amide linkage, suggest its potential as a novel monomer or functional additive in advanced polymer synthesis.
Potential Roles in Polymer Science:
Monomer for Novel Polymers: While not directly polymerizable in its current form, chemical modification of this compound could yield versatile monomers. For example, hydrolysis of the amide bond would yield p-aminophenyl benzoate, a molecule that could be used in polycondensation reactions with diacids or diacyl chlorides to create novel poly(ester-amide)s. These polymers often exhibit high thermal stability and desirable mechanical properties.
Chain Terminator or Modifier: In polymerization reactions, it could act as a monofunctional unit to control molecular weight by capping the end of a growing polymer chain. The resulting polymer would have a terminal 4-acetamidophenyl benzoate group, which could impart specific surface properties or solubility characteristics.
Functional Additive: There is growing interest in incorporating antioxidant moieties directly into polymer backbones to prevent degradation and enhance material lifetime. nih.gov Phenolic compounds are well-known antioxidants. By blending this compound into a polymer matrix, its phenolic-derived structure could confer enhanced stability against thermal or oxidative degradation. Research into aromatic esters as phase change materials (PCMs) for thermal energy storage also highlights their inherent thermal stability. mdpi.comresearchgate.net
Precursor for High-Performance Polymers: The synthesis of aromatic polyesters is an active area of research. nih.govrsc.org Functionalized phenolic esters can be polymerized to create biodegradable polymers for biomedical applications, coatings, and other uses. google.com The rigid, aromatic structure of this compound is consistent with monomers used to create materials with high glass transition temperatures and mechanical strength.
Although the direct polymerization of this compound has not been reported, its structure provides a clear blueprint for its potential integration into the field of materials science, offering a pathway to new polymers with tailored properties.
Emerging Research Areas for Aromatic Ester Derivatives in Chemical Science
The field of aromatic esters is undergoing a renaissance, driven by innovations in catalysis and a growing demand for functional molecules in diverse applications. waseda.jp These compounds are no longer seen as static endpoints of esterification but as dynamic chemical entities with wide-ranging potential. ebsco.com
Current Research Frontiers:
Catalytic Innovation: The development of novel catalyst systems is enabling unprecedented transformations. The "ester dance reaction" allows for skeletal rearrangements, providing access to novel isomers from inexpensive starting materials. chemeurope.comnih.gov Furthermore, decarbonylative cross-coupling reactions are effectively using the ester as an activating group for C-C and C-heteroatom bond formation, a significant shift in synthetic strategy. acs.org
Advanced Materials: Aromatic esters are being investigated as high-performance organic materials. Their rigid structures and stable π-π stacking interactions lead to high thermal stability, making them excellent candidates for high-temperature applications. mdpi.com One of the most promising areas is their use as phase change materials (PCMs) for thermal energy storage, where their high densities and tunable melting points are advantageous. researchgate.net
Green and Sustainable Chemistry: Researchers are exploring renewable routes to aromatic esters. For example, strategies are being developed to convert p-hydroxybenzoate esters derived from biomass into valuable platform chemicals and pharmaceuticals like paracetamol. osti.govnih.gov Additionally, the use of esters as replacements for hazardous solvents in paints, coatings, and fragrances aligns with the principles of green chemistry. transparencymarketresearch.com
Pharmaceutical and Nutraceutical Applications: The esterification of phenolic compounds, including natural products, is a common strategy to create functionalized molecules with improved bioavailability, controlled release profiles, or enhanced efficacy. google.com This approach is being used to develop new drugs, drug intermediates, and antioxidant supplements.
| Emerging Research Area | Key Property of Aromatic Esters | Potential Application |
|---|---|---|
| Novel Catalysis | Reactivity of C-O bond in ester group | Synthesis of complex, high-value chemicals and pharmaceuticals. acs.orgwaseda.jp |
| Thermal Energy Storage | High thermal stability, defined melting points | Development of organic Phase Change Materials (PCMs) for high-temperature applications. mdpi.comresearchgate.net |
| Sustainable Chemistry | Derivable from biomass; lower toxicity | Bio-based polymers, green solvents, and renewable chemical feedstocks. nih.govtransparencymarketresearch.com |
| Functional Materials | Rigid aromatic structure, potential for self-assembly | Liquid crystals, high-performance polymers, and organic electronics. |
The ongoing exploration of aromatic esters, including specialized derivatives like this compound, promises to yield significant advancements across the chemical sciences, from fundamental synthesis to practical, high-value applications.
Q & A
Q. What experimental strategies are recommended to optimize the synthesis of p-Hydroxyacetanilide Benzoate while minimizing byproduct formation?
To optimize synthesis, focus on reaction stoichiometry and catalyst selection . For example:
- Use mild acylating agents (e.g., benzoyl chloride in anhydrous conditions) to reduce side reactions like over-acylation .
- Monitor pH during hydrolysis steps to prevent premature cleavage of the benzoate ester group .
- Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and identify intermediates .
Q. Example Experimental Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–70°C | Prevents thermal degradation |
| Molar Ratio (Acetanilide:Benzoyl Chloride) | 1:1.2 | Minimizes excess reagent |
| Catalyst (e.g., Pyridine) | 5 mol% | Enhances acylation efficiency |
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Reverse-Phase HPLC (RP-HPLC) with a C18 column and UV detection at 254 nm is standard. Use a gradient elution (e.g., 60% acetonitrile/40% water) to resolve impurities .
- Compare retention times with authentic standards and quantify purity via peak area normalization (>98% purity threshold) .
- Validate methods using spiked samples to assess recovery rates (target: 95–105%) .
Q. What metabolic pathways involve this compound, and how are its metabolites identified in vivo?
- In mammalian models, p-Hydroxyacetanilide Benzoate undergoes hepatic hydrolysis to release p-aminophenol and benzoic acid. However, acid hydrolysis during urine analysis may convert p-hydroxyacetanilide to p-aminophenol, complicating metabolite identification .
- Use isotopic labeling (e.g., deuterated analogs) and LC-MS/MS to distinguish primary metabolites from artifacts .
Advanced Research Questions
Q. How do polymorphism and crystal packing of this compound affect its bioavailability and stability in drug formulations?
- Polymorphs (e.g., orthorhombic vs. monoclinic forms) exhibit distinct melting points and solubility profiles . Characterize forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .
- Stability studies: Store samples under accelerated conditions (40°C/75% RH) and monitor phase transitions using powder X-ray diffraction (PXRD) . Polymorph stability correlates with hydrogen-bonding networks in the crystal lattice .
Q. How can researchers resolve contradictions in reported metabolic data for this compound?
- Case Study : Early studies reported p-aminophenol as the primary metabolite in guinea pigs, but methodological flaws (acid hydrolysis) likely degraded p-hydroxyacetanilide.
- Resolution : Use gentle enzymatic hydrolysis (β-glucuronidase) and mass spectrometry to preserve labile conjugates . Replicate findings across species (e.g., rabbits vs. rodents) to assess interspecies variability .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves for hepatotoxicity endpoints (e.g., ALT/AST levels).
- Use ANOVA with post-hoc Tukey tests to compare treatment groups. For example:
| Dose (mg/kg) | ALT (IU/L) ± SD | p-value vs. Control |
|---|---|---|
| 50 | 35 ± 4.1 | >0.05 |
| 100 | 78 ± 9.3 | <0.01 |
- Incorporate principal component analysis (PCA) to identify correlated toxicity biomarkers .
Q. How can researchers design robust HPLC methods for this compound in complex matrices (e.g., plasma)?
- Method Development : Optimize using Design of Experiments (DoE) . Key factors include:
- Mobile phase composition (acetonitrile:buffer ratio).
- Column temperature (25–40°C).
- Flow rate (1.0–1.5 mL/min).
- Validate via ICH Q2(R1) guidelines for specificity, linearity (R² > 0.995), and precision (%RSD < 2%) .
Methodological Considerations
- Data Contradictions : Address discrepancies in literature by replicating experiments under standardized conditions (e.g., pH, temperature) and reporting raw data in appendices .
- Ethical Compliance : For in vivo studies, detail participant/animal selection criteria and obtain ethics committee approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
